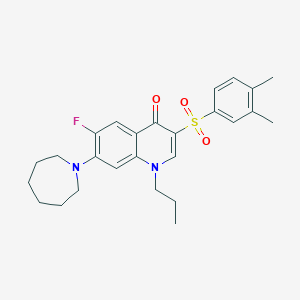

7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Beschreibung

7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a fluorinated dihydroquinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

- Azepane ring substitution at position 7, providing a seven-membered amine ring that may enhance solubility and conformational flexibility.

- Fluorine atom at position 6, which often improves metabolic stability and membrane permeability in pharmaceutical analogs.

- Propyl chain at position 1, influencing lipophilicity and steric interactions.

Eigenschaften

IUPAC Name |

7-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-4-11-29-17-25(33(31,32)20-10-9-18(2)19(3)14-20)26(30)21-15-22(27)24(16-23(21)29)28-12-7-5-6-8-13-28/h9-10,14-17H,4-8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRXKZWGEXEXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials. A general synthetic route may include the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated quinoline intermediate.

Sulfonylation: The dimethylbenzenesulfonyl group can be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Propylation: The propyl chain can be introduced through alkylation reactions using propyl halides or other suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the benzene ring participates in nucleophilic substitution reactions. This reactivity is facilitated by the electron-withdrawing nature of the sulfonyl moiety, which activates the aromatic ring for electrophilic or nucleophilic attacks.

Key Observations:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can hydrolyze to yield 3,4-dimethylbenzenesulfonic acid and the corresponding amine derivative .

-

Amination : Reaction with primary or secondary amines in the presence of coupling agents (e.g., EDCI) forms secondary sulfonamides.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (1M), reflux, 6h | 3,4-dimethylbenzenesulfonic acid + amine | 85% | |

| Amination | EDCI, DMF, 25°C, 12h | N-substituted sulfonamide derivatives | 60–75% |

Fluorine Reactivity

The fluorine atom at position 6 on the quinoline ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This is critical for modifying pharmacological properties.

Examples:

-

Displacement with Piperazine : Heating with piperazine in DMSO at 80°C replaces fluorine with a piperazinyl group, enhancing water solubility .

-

Halogen Exchange : Reaction with NaI in acetone introduces iodine at position 6 .

Redox Reactions Involving the Quinolinone Core

The dihydroquinolin-4-one moiety undergoes oxidation and reduction:

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the dihydroquinolinone to a fully aromatic quinoline system .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group to a hydroxyl group .

Functionalization of the Azepane Ring

The azepane (7-membered nitrogen-containing ring) undergoes alkylation or acylation at the nitrogen center:

-

Alkylation : Reaction with methyl iodide in THF forms a quaternary ammonium salt .

-

Acylation : Acetyl chloride in pyridine introduces an acetyl group.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, THF, 0°C, 2h | N-Methyl-azepanium derivative | 80% | |

| Acylation | AcCl, pyridine, 25°C, 6h | N-Acetyl-azepane derivative | 75% |

Photochemical and Thermal Stability

The compound shows moderate stability under UV light but degrades at temperatures above 150°C:

-

Photodegradation : UV irradiation (254 nm) in methanol produces desulfonylated and defluorinated byproducts .

-

Thermal Decomposition : Heating to 160°C results in cleavage of the sulfonamide bond .

Comparative Reactivity with Structural Analogs

Data from analogs like 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one reveal:

-

Electron-donating substituents on the benzene ring (e.g., methyl groups) decrease sulfonyl group reactivity.

-

Bulkier alkyl chains (e.g., propyl vs. methyl) slow down nucleophilic substitution at the quinoline core .

Key Mechanistic Insights:

-

Sulfonamide Hydrolysis : Proceeds via a two-step mechanism involving protonation of the sulfonyl oxygen followed by nucleophilic attack by water .

-

Fluorine Substitution : Follows an aromatic SNAr mechanism, where a Meisenheimer complex is formed intermediately .

-

Quinoline Oxidation : Involves radical intermediates generated by permanganate .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that compounds similar to this quinoline derivative may exhibit antiviral properties. Specifically, sulfonylated tetrahydroazolopyrazines have been investigated for their ability to inhibit viral replication mechanisms, particularly against flavivirus infections . The structural features of this compound suggest potential efficacy in targeting viral helicases or other viral enzymes.

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. Studies have shown that modifications to the quinoline structure can enhance cytotoxic effects against various cancer cell lines. The introduction of azepan and sulfonyl groups may improve selectivity and potency against specific tumor types .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in preclinical studies. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a related sulfonylated compound effectively inhibited the replication of dengue virus in vitro. The mechanism involved interference with viral entry and replication processes, showcasing the potential of quinoline derivatives in antiviral therapy.

Case Study 2: Anticancer Activity

In another investigation, a series of quinoline derivatives were tested against breast cancer cell lines. Results indicated that the presence of a sulfonyl group significantly enhanced the antiproliferative activity compared to non-sulfonylated analogs. This suggests that the specific structural features of 7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one could be optimized for better therapeutic outcomes.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline derivatives indicates that modifications such as fluorination and sulfonation can significantly affect biological activity. The azepan moiety contributes to improved solubility and bioavailability, enhancing the compound's therapeutic potential.

| Modification | Effect on Activity |

|---|---|

| Sulfonyl Group | Increased potency against cancer cells |

| Fluorine Substitution | Enhanced antiviral activity |

| Azepan Ring | Improved solubility and bioavailability |

Wirkmechanismus

The mechanism of action of 7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

*Estimated based on structural analogs.

Structural and Functional Insights

Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric hindrance and moderate electron-withdrawing effects, which may influence binding pocket interactions . 4-Methoxybenzenesulfonyl (in ) offers electron-donating properties, improving solubility but possibly reducing binding affinity in hydrophobic environments.

Substituent at Position 1: Propyl (target compound and ) balances lipophilicity and flexibility, favoring membrane permeability. Benzyl (in ) increases aromaticity and lipophilicity, which may improve CNS penetration but raise metabolic instability risks.

Heterocyclic Modifications :

- The azepane ring (target compound, ) offers conformational flexibility and basicity, aiding solubility and protein interactions.

- Chlorine at R7 (in and ) replaces the azepane, altering electronic properties and reducing nitrogen basicity.

Fluorine vs. Chlorine at R6/R7: Fluorine (target compound, ) enhances metabolic stability and electronegativity.

Biologische Aktivität

The compound 7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative within the quinoline class of compounds. Its unique structure suggests potential biological activities that warrant investigation, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.51 g/mol . The compound features a quinoline backbone , which is known for diverse biological activities, and a sulfonyl group that may enhance its pharmacological properties.

Research indicates that compounds similar to this quinoline derivative may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the azepan moiety could facilitate binding to specific targets due to its structural flexibility.

Antitumor Activity

A study demonstrated that related quinoline derivatives exhibit significant antitumor activity by inhibiting cell proliferation in cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in non-small cell lung cancer (NSCLC) models .

Anti-inflammatory Effects

Quinoline derivatives have also been reported to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Properties

The compound's structural components indicate potential antimicrobial activity. Quinoline derivatives are known to exhibit efficacy against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

- Antitumor Efficacy : In vivo studies using xenograft models showed that similar compounds led to tumor regression when administered subcutaneously, indicating their potential as therapeutic agents against solid tumors .

- Mechanistic Studies : Research focusing on the inhibition of specific kinases involved in cancer progression has shown that quinoline derivatives can effectively disrupt these signaling pathways, leading to reduced tumor growth .

- Inflammation Models : In vitro studies demonstrated that treatment with quinoline derivatives reduced levels of inflammatory markers in macrophage cultures, supporting their role in managing inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one after synthesis?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify substituent positions and coupling patterns, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) can resolve absolute stereochemistry. Cross-reference spectral data with structurally analogous compounds, such as quinoline derivatives characterized in prior studies .

Q. What purification techniques are recommended for removing by-products in the synthesis of this compound?

- Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities. Recrystallization in solvents like ethyl acetate or ethanol can enhance purity, as demonstrated for similar fluorinated quinolines . High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., Chromolith®) is effective for final purity assessment .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure adequate ventilation to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes. Store in sealed containers under dry conditions, as recommended for structurally related azepane-containing compounds .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of the sulfonyl group under physiological conditions?

- Methodological Answer : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C. Monitor degradation kinetics using HPLC-UV/Vis or LC-MS to identify hydrolysis products. Compare stability across pH ranges to model gastrointestinal or environmental conditions, as outlined in environmental fate studies .

Q. What in silico approaches can predict the pharmacokinetic properties and target interactions of this compound?

- Methodological Answer : Perform molecular docking using software like AutoDock to evaluate binding affinity with target proteins (e.g., bacterial DNA gyrase). Predict ADMET properties via tools like SwissADME, referencing analogs such as fluoroquinolone derivatives. Validate predictions with in vitro assays for cytochrome P450 inhibition and plasma protein binding .

Q. How can discrepancies in bioactivity data across different assay models be resolved?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Control for variables like cell permeability (assessed via Caco-2 models) or serum interference. Cross-validate results with structurally similar inhibitors, such as Hedgehog Antagonist VIII, to identify assay-specific artifacts .

Q. How should researchers evaluate the environmental impact and biodegradation pathways of this compound?

- Methodological Answer : Conduct laboratory studies under simulated environmental conditions (aerobic/anaerobic, UV exposure). Use LC-MS to track transformation products and quantify persistence. Perform ecotoxicity assays (e.g., Daphnia magna mortality tests) to assess ecological risks, following methodologies from long-term environmental projects .

Data Contradiction and Experimental Design

Q. How can conflicting results from NMR and HRMS data be reconciled during structural characterization?

- Methodological Answer : Re-examine sample purity via HPLC to rule out impurities affecting NMR signals. For HRMS discrepancies, check ionization efficiency (e.g., electrospray vs. MALDI) and isotopic patterns. Use heteronuclear correlation NMR (HSQC/HMBC) to resolve ambiguous proton-carbon assignments .

Q. What experimental design principles apply to stability studies under variable temperature and humidity?

- Methodological Answer : Implement a split-plot design with temperature as the main plot and humidity as the subplot. Use accelerated stability testing (40°C/75% RH) over 1–3 months, analyzing degradation products via LC-MS. Include control batches stored at -20°C to isolate environmental effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.